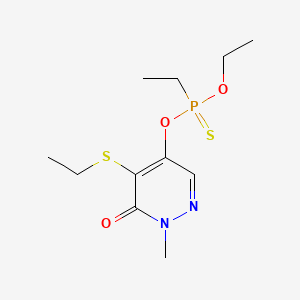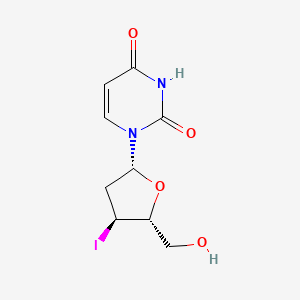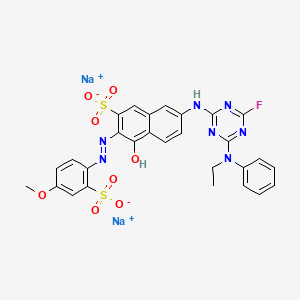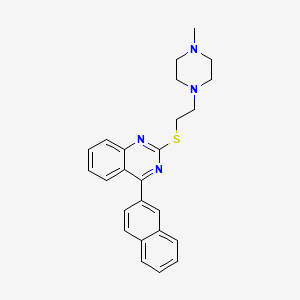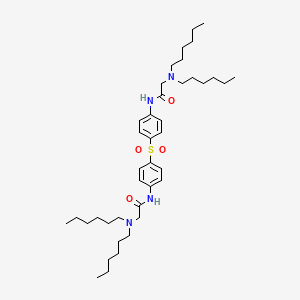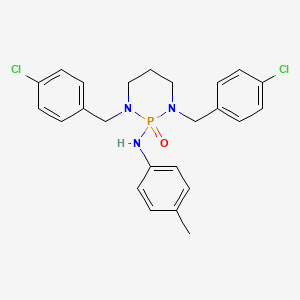![molecular formula C16H20O B12794055 1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene CAS No. 54053-46-2](/img/structure/B12794055.png)
1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 281066 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in biological systems and its potential therapeutic uses.
Métodos De Preparación
The synthesis of NSC 281066 involves several steps, including the use of specific reagents and reaction conditions. The synthetic routes typically involve the formation of key intermediates, which are then subjected to various chemical reactions to yield the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
NSC 281066 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products.
Aplicaciones Científicas De Investigación
NSC 281066 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, NSC 281066 is investigated for its potential to treat various diseases, including cancer and neurodegenerative disorders. In industry, it is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of NSC 281066 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 281066 is used.
Comparación Con Compuestos Similares
NSC 281066 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that exhibit similar biological activities. By comparing NSC 281066 with these compounds, researchers can better understand its unique properties and potential advantages.
Conclusion
NSC 281066 is a versatile compound with a wide range of applications in scientific research. Its unique properties and potential therapeutic uses make it an important subject of study in various fields, including chemistry, biology, medicine, and industry. Further research on NSC 281066 will continue to uncover its full potential and expand its applications.
Propiedades
Número CAS |
54053-46-2 |
|---|---|
Fórmula molecular |
C16H20O |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene |
InChI |
InChI=1S/C16H20O/c1-2-8-14(9-3-1)16-11-13-7-5-4-6-12(13)10-15(16)17-16/h1-3,8-9,12-13,15H,4-7,10-11H2 |
Clave InChI |
PJKVIXWOHPVATL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CC3(C(O3)CC2C1)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


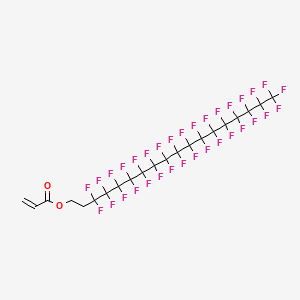

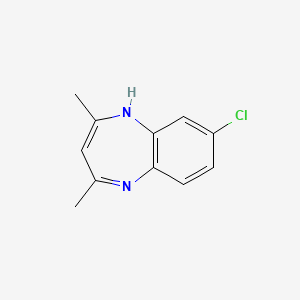
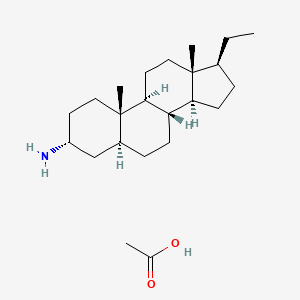
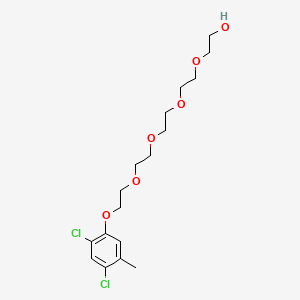

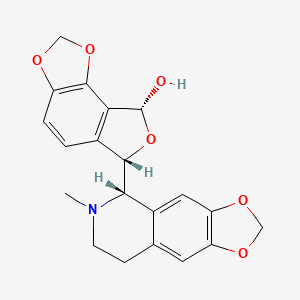
![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
